

in vitro and in silico studies of benzoxazole derivatives

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Compound of Interest

Compound Name: 2,6-Dichlorobenzoxazole

Cat. No.: B051379

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Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.^{[6][7]} In silico studies often suggest that the antibacterial mechanism involves the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication. ^{[4][6][8]}

Data Presentation: Antimicrobial Activity

| Compound/Series | Target Organism(s) | Activity Metric | Result | Reference |
|-------------------------------|------------------------------|-----------------------------|------------------------------------------------------------|-----------|
| 2-substituted derivatives | E. coli, S. aureus | MIC_{50} | Effective at 25 $\mu\text{g/mL}$ | [6] |
| Benzoxazole II & III | S. aureus | MIC_{90} | 50 $\mu\text{g/mL}$ and 25 $\mu\text{g/mL}$, respectively | [9] |
| Benzoxazole II & III | Gram-negative bacteria | MIC_{90} | 200 $\mu\text{g/mL}$ | [9] |
| 2,5-disubstituted derivatives | E. faecalis | MIC | 64 $\mu\text{g/mL}$ | [10] |
| Compound 1 | C. krusei | MIC | 15.6 $\mu\text{g/mL}$ | [11] |
| Compound 1 | C. albicans | MIC | 62.5 $\mu\text{g/mL}$ | [11] |
| Compound 2 | E. coli, S. aureus, S. lutea | Binding Energy (DNA Gyrase) | -6.92 kcal/mol | [8] |

Experimental Protocols

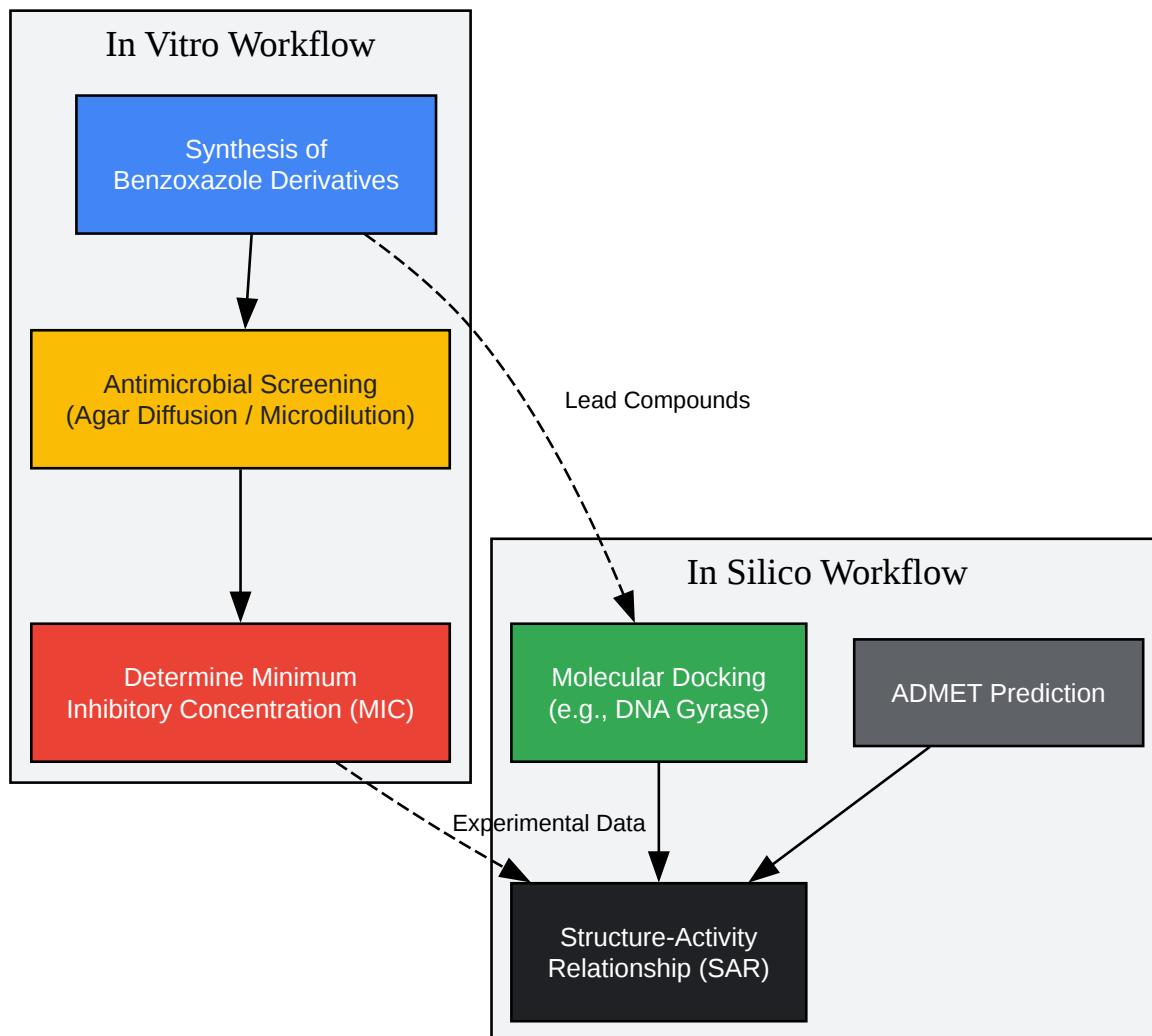
In Vitro Antimicrobial Screening (Agar Diffusion/Microdilution) The antimicrobial activity of benzoxazole derivatives is commonly assessed using agar diffusion or broth microdilution methods.[6][10] In the agar diffusion method, a standardized microbial inoculum is spread over an agar plate, and discs impregnated with the test compounds are placed on the surface. The diameter of the resulting zone of inhibition is measured after incubation.[6][12] The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[9][10] This involves preparing serial dilutions of the compounds in a liquid growth medium in 96-well plates, followed by inoculation with the microorganism and incubation.[10]

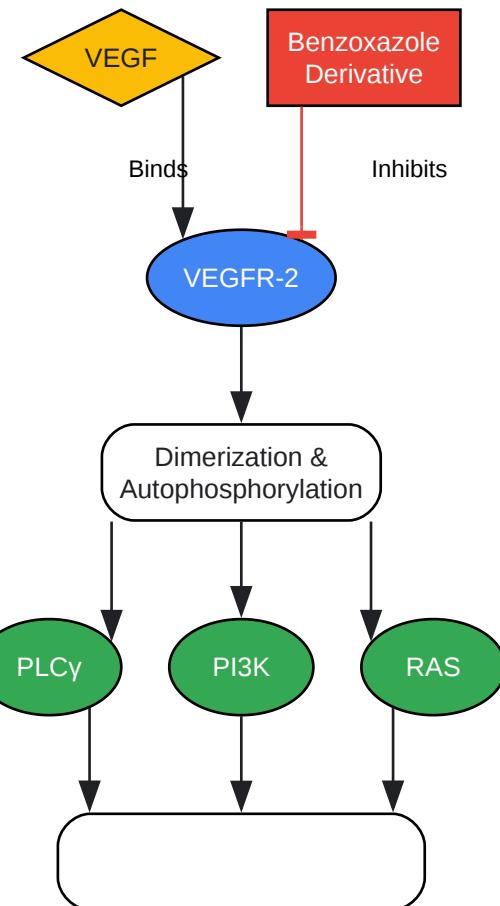
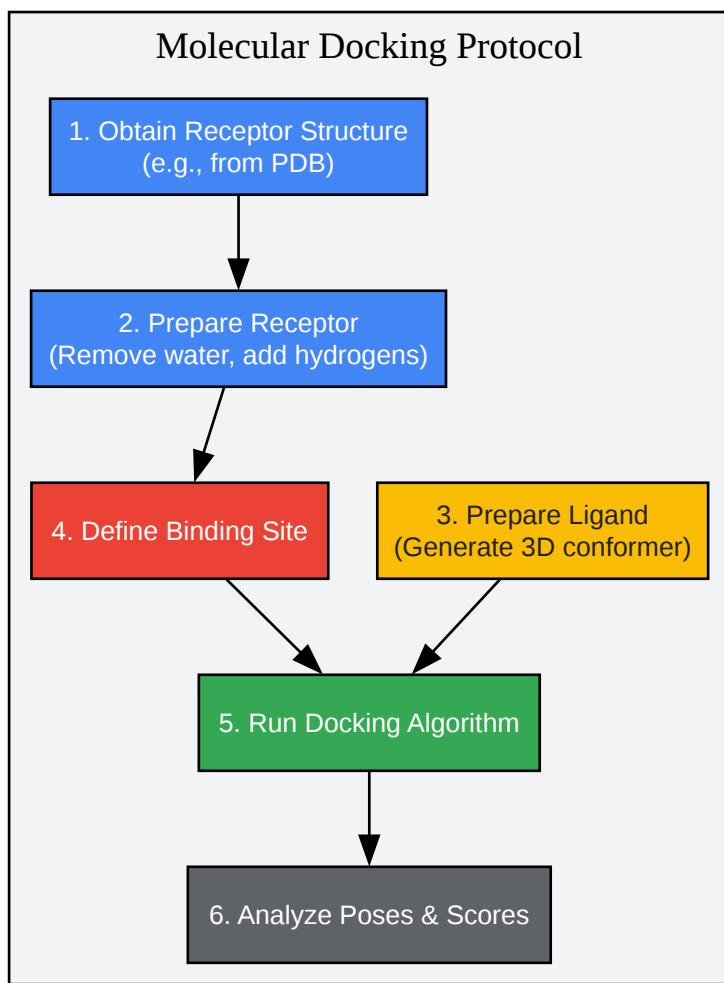
In Silico Molecular Docking Molecular docking studies are performed to predict the binding affinity and interaction patterns between the benzoxazole derivatives and their putative protein targets, such as bacterial DNA gyrase.[5][8] The process involves preparing the 3D structures of both the ligand (benzoxazole derivative) and the receptor (protein). The ligand is then placed

into the binding site of the receptor, and its conformation is optimized to find the best fit.[13]

The strength of the interaction is quantified by a docking score or binding energy, with lower energy values typically indicating a more stable complex.[8][14]

Visualization





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